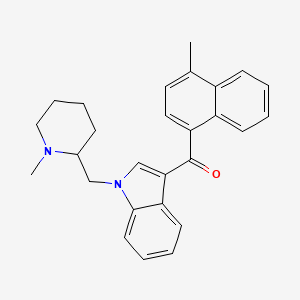
1-((N-Methylpiperidin-2-yl)methyl)-3-(4-methyl-1-naphthoyl)indole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-((N-Methylpiperidin-2-yl)methyl)-3-(4-methyl-1-naphthoyl)indole is a synthetic compound that belongs to the class of indole derivatives. These compounds are known for their diverse biological activities and applications in various fields such as medicinal chemistry, pharmacology, and materials science.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-((N-Methylpiperidin-2-yl)methyl)-3-(4-methyl-1-naphthoyl)indole typically involves multi-step organic reactions. The process may start with the preparation of the indole core, followed by the introduction of the naphthoyl group and the N-methylpiperidinylmethyl moiety. Common reagents and conditions include:
Indole Formation: Fischer indole synthesis using phenylhydrazine and ketones.
Naphthoylation: Friedel-Crafts acylation with naphthoyl chloride.
N-Methylpiperidinylmethyl Introduction: Alkylation reactions using N-methylpiperidine and suitable alkylating agents.
Industrial Production Methods
Industrial production methods may involve optimization of the synthetic routes to improve yield, purity, and cost-effectiveness. Techniques such as continuous flow chemistry and automated synthesis may be employed.
Chemical Reactions Analysis
Types of Reactions
1-((N-Methylpiperidin-2-yl)methyl)-3-(4-methyl-1-naphthoyl)indole can undergo various chemical reactions, including:
Oxidation: Using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenation using halogens or halogenating agents.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.
Scientific Research Applications
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: As a probe to study biological processes and interactions.
Medicine: Potential therapeutic applications, including as an anti-inflammatory or anticancer agent.
Industry: Use in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of 1-((N-Methylpiperidin-2-yl)methyl)-3-(4-methyl-1-naphthoyl)indole involves its interaction with specific molecular targets and pathways. These may include:
Molecular Targets: Enzymes, receptors, or ion channels.
Pathways: Signal transduction pathways, metabolic pathways, or gene expression regulation.
Comparison with Similar Compounds
Similar Compounds
- 1-((N-Methylpiperidin-2-yl)methyl)-3-(4-chloronaphthoyl)indole
- 1-((N-Methylpiperidin-2-yl)methyl)-3-(4-fluoronaphthoyl)indole
- 1-((N-Methylpiperidin-2-yl)methyl)-3-(4-methoxynaphthoyl)indole
Uniqueness
1-((N-Methylpiperidin-2-yl)methyl)-3-(4-methyl-1-naphthoyl)indole is unique due to its specific substitution pattern, which may confer distinct biological activities and chemical properties compared to its analogs.
Properties
CAS No. |
865359-88-2 |
|---|---|
Molecular Formula |
C27H28N2O |
Molecular Weight |
396.5 g/mol |
IUPAC Name |
(4-methylnaphthalen-1-yl)-[1-[(1-methylpiperidin-2-yl)methyl]indol-3-yl]methanone |
InChI |
InChI=1S/C27H28N2O/c1-19-14-15-24(22-11-4-3-10-21(19)22)27(30)25-18-29(26-13-6-5-12-23(25)26)17-20-9-7-8-16-28(20)2/h3-6,10-15,18,20H,7-9,16-17H2,1-2H3 |
InChI Key |
RDMIHSQDEHAIDU-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C2=CC=CC=C12)C(=O)C3=CN(C4=CC=CC=C43)CC5CCCCN5C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


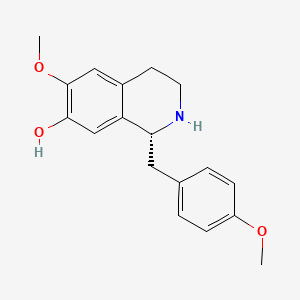

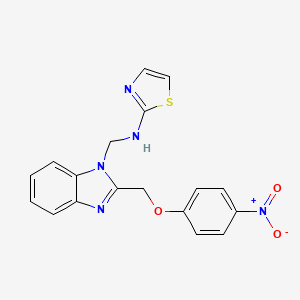
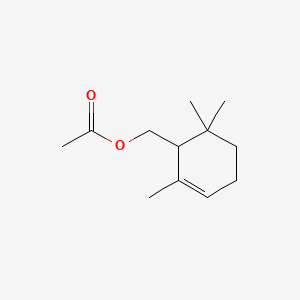
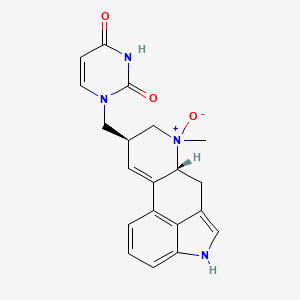
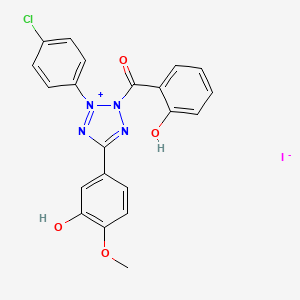
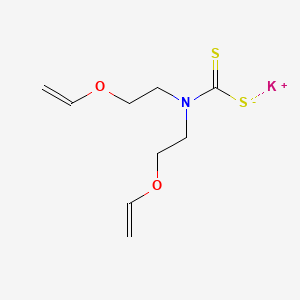

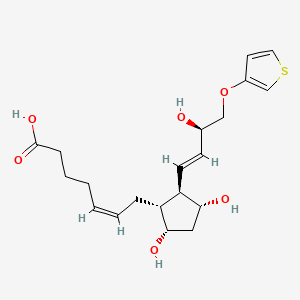
![2-[Ethyl[3-methyl-4-[(5-nitro-2,1-benzisothiazol-3-yl)azo]phenyl]amino]ethanol](/img/structure/B12763896.png)
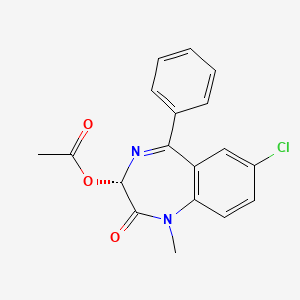

![acetonitrile;[3-diphenylphosphanyl-2-(diphenylphosphanylmethyl)-2-methylpropyl]-diphenylphosphane;rhodium(3+);trifluoromethanesulfonate](/img/structure/B12763925.png)

